Compound Description: K-604 is a potent, water-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1). It demonstrates a significant selectivity for human ACAT-1 over human ACAT-2 (229-fold). K-604 exhibits improved aqueous solubility and oral absorption compared to its predecessor compound 1, which lacked a piperazine unit in the linker. This improved pharmacokinetic profile makes K-604 a promising candidate for treating diseases linked to ACAT-1 overexpression. []
Relevance: While K-604 doesn't share the exact core structure of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, both compounds illustrate a key principle discussed in the papers: modifying linker units can drastically alter a compound's solubility and absorption properties. The introduction of a piperazine unit in K-604 highlights this concept. This structural change is relevant when considering potential modifications to the target compound for enhancing its pharmacokinetic profile. []
Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It demonstrates dose- and time-dependent pharmacokinetics in humans following multiple oral doses. This behavior arises from the inhibitory effect of its metabolite, M2 (O-deethylated AMG 487), on CYP3A, a key enzyme in drug metabolism. []
Relevance: The discussion of AMG 487 highlights the crucial role of metabolism in drug development. While not structurally identical to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, understanding AMG 487's metabolic pathway and its impact on pharmacokinetics underscores the importance of investigating similar aspects for the target compound. Predicting potential metabolites and their potential for drug-drug interactions is crucial for assessing the safety and efficacy of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide. []
Compound Description: This entry describes the dihydrochloride salt of pexidartinib, a drug whose crystal structure was analyzed in the study. The research focuses on understanding the intermolecular interactions within the crystal lattice, primarily through hydrogen bonding, which contributes to the compound's overall stability and solid-state properties. []
Relevance: The study emphasizes the significance of crystal structure analysis in understanding a compound's properties. While pexidartinib itself may not be directly related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, the paper encourages researchers to investigate the crystal structure of the target compound and any potential salts it may form. This information can provide valuable insights into its solid-state properties, stability, and potentially, its formulation for drug development. []
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) and (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490)
Compound Description: DM497 and DM490 are structural derivatives of PAM-2, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). DM497 displays antinociceptive activity in a mouse model of oxaliplatin-induced neuropathic pain, potentially through its action on the α7 nAChR. Conversely, DM490 exhibits no antinociceptive activity but instead inhibits the pain-relieving effects of DM497. This opposing effect is attributed to DM490's antagonistic activity at the α7 nAChR and its potent antagonism of the α9α10 nAChR. []
Relevance: The study of DM497 and DM490 highlights the significance of exploring the structure-activity relationships of compounds targeting specific receptors. While not directly similar in structure to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, the opposing effects of these two closely related compounds emphasize that subtle structural modifications can lead to drastic changes in biological activity. This knowledge is valuable when considering modifications to the target compound for optimizing its activity and selectivity towards a desired target. []
Compound Description: [11C]DS2OMe is a radiolabeled compound designed for Positron Emission Tomography (PET) imaging. It displays selectivity for the δ-subunit-containing GABA A receptors. Its development aims to address the lack of suitable PET radioligands for visualizing these receptors in vivo, potentially aiding in the diagnosis and study of related brain diseases. []
Relevance: The development of [11C]DS2OMe emphasizes the potential of radiolabeled compounds in imaging and studying specific receptors. While [11C]DS2OMe differs structurally from N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, it raises the possibility of developing radiolabeled analogs of the target compound. Such analogs could be valuable tools for investigating the target compound's distribution, binding kinetics, and potential interactions with its biological targets in living organisms. []
Compound Description: This compound represents a class of molecules investigated for their potential as pharmaceutical salts. The paper focuses on the preparation and characterization of these salts, but specific biological activities or applications are not discussed in detail. []
Relevance: The mention of N-(6-(cis-2,6-Dimethylmorpholin-4-yl)pyridin-3-yl)-2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxamide highlights the importance of exploring salt forms of drug candidates. While the compound itself is structurally distinct from N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, the paper suggests investigating potential salt forms of the target compound to potentially improve its solubility, stability, and other pharmaceutical properties. []
Compound Description: This compound acts as a potent inhibitor of TGFβRI kinase. The research focuses on developing a practical synthetic route for this molecule due to its potential in antitumor therapy. The paper details a one-pot sequential Sonogashira and Cacchi reaction catalyzed by Pd(OAc)2/BINAP for efficient synthesis. []
Relevance: The study highlights the importance of developing efficient synthetic strategies for complex drug-like molecules. While structurally different from N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, the paper emphasizes the need for exploring and optimizing synthetic routes for the target compound, especially if it is to be further developed and scaled up for potential therapeutic applications. []
Compound Description: CBS-3595 is a dual inhibitor targeting both p38α MAPK and PDE-4, both of which play critical roles in inflammatory responses. The compound demonstrated potent suppression of tumor necrosis factor alpha release in preclinical studies and showed promising results in a phase I clinical trial for attenuating excessive inflammatory responses in humans. []
Relevance: The discovery and development of CBS-3595 demonstrate the potential of targeting multiple pathways in drug development, particularly for complex diseases like inflammation. While not directly related to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, the study encourages exploring the target compound's potential for multi-target activity. This approach could lead to enhanced efficacy or broader therapeutic applications for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide. []
Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor demonstrating protective effects against Aβ1-42-induced Alzheimer's disease (AD) in rats. It improved learning and memory dysfunction, potentially by reducing oxidative stress, apoptosis, and Aβ1-42 accumulation in the brain. []
Relevance: Though structurally different from N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, compound 9b's action on GSK-3β and its therapeutic potential in AD provide a valuable case study. This research highlights the importance of exploring diverse therapeutic targets and understanding the mechanisms of action for compounds with potential applications in complex neurological disorders. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.